molecular formula C15H14S B3032674 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- CAS No. 345306-43-6

6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-

Cat. No. B3032674
M. Wt: 226.3 g/mol
InChI Key: NXGVKVNLLSSVQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-based compounds has been explored in recent studies. In one approach, a novel liquid crystal core unit was designed and synthesized in four steps, leading to the creation of three mesogens containing terminal cyano groups . Another study reported the synthesis of six novel phenyl-tolane type liquid crystals using the 5,6-dihydro-4H-cyclopenta[b]thiophene core, which were obtained through Sonogashira coupling reactions in high yields . Additionally, the synthesis of various thiophene/phenylene co-oligomers, including those with a cyclopenta[b]thiophene structure, was achieved using Suzuki coupling reactions or direct dimerization coupling, although these materials presented challenges in solubility and identification .

Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-based mesogens has been analyzed using density functional theory calculations. These calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase . The calculated energy minimum structures of the new mesogens showed improved linearity and an increased molecular length/width ratio, which is beneficial for the formation of the nematic phase .

Chemical Reactions Analysis

The core unit of 5,6-dihydro-4H-cyclopenta[b]thiophene has been incorporated into various chemical structures to enhance the properties of liquid crystals. The introduction of this core unit has been shown to benefit the formation of the nematic phase in liquid crystals . The Sonogashira coupling reactions used in the synthesis of phenyl-tolane type liquid crystals are a key example of the chemical reactions employed to incorporate the cyclopenta[b]thiophene core into more complex molecules .

Physical and Chemical Properties Analysis

The physical properties of liquid crystals containing the 5,6-dihydro-4H-cyclopenta[b]thiophene core have been extensively studied. These mesogens exhibit high birefringence (Δn) and large dielectric anisotropy (Δε), which are desirable characteristics for liquid crystal applications . The introduction of the cyclopenta[b]thiophene core has been shown to expand the mesophase range and increase the birefringence and dielectric anisotropy of phenyl-tolane type liquid crystals . The correlation between the microscopic molecular structure and macroscopic physical properties has been highlighted, with the calculated polarizability (α) and dipole moment (μ) of the compounds aligning with the measured values of birefringence and dielectric anisotropy .

properties

IUPAC Name

2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-10-8-13-14(9-10)16-11(2)15(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGVKVNLLSSVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)SC(=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476549
Record name 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-

CAS RN

345306-43-6
Record name 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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